1-Propyne, 1,3-dibromo-
Overview
Description
“1-Propyne, 1,3-dibromo-” is an organic compound with the chemical formula C3H2Br2 . It is a halogenated organic compound consisting of propyne with two bromine substituents .
Synthesis Analysis
“1-Propyne, 1,3-dibromo-” can be synthesized through a double elimination from a dihaloalkane . This process involves the use of alkoxide bases (or other strong bases) with high temperatures, resulting in the E2 mechanism . The reaction between 2-Bromo-2-methylpropane and sodium hydroxide is an example of this mechanism .Molecular Structure Analysis
The molecular structure of “1-Propyne, 1,3-dibromo-” consists of a propyne molecule with two bromine atoms attached . The molecular weight is 197.856 Da .Chemical Reactions Analysis
“1-Propyne, 1,3-dibromo-” can undergo various chemical reactions. For instance, it can react with dimethylsulfide to give the sulfonium salt . It can also alkylate even weakly basic amines such as aniline .Physical And Chemical Properties Analysis
“1-Propyne, 1,3-dibromo-” has a density of 2.3±0.1 g/cm3, a boiling point of 174.0±35.0 °C at 760 mmHg, and a flash point of 61.3±20.7 °C . It has a molar refractivity of 29.4±0.3 cm3 .Scientific Research Applications
Synthetic Building Block
1,3-Dibromo-1-propyne is a synthetic building block used in various chemical reactions . It’s a key component in the preparation of complex molecules due to its reactivity and versatility.
Preparation of Palladacyclobutane
This compound has been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane . Palladacyclobutanes are intermediates in palladium-catalyzed reactions, which are widely used in organic synthesis.
Material Science Research
In material science, 1,3-dibromo-1-propyne can be used in the development of new materials. Its unique properties make it a valuable resource for researchers in this field .
Chemical Synthesis
1,3-Dibromo-1-propyne plays a significant role in chemical synthesis. It can participate in various types of reactions, contributing to the synthesis of a wide range of compounds .
Chromatography
The compound can be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can help improve the efficiency and effectiveness of the separation process.
Spectroscopy
1,3-Dibromo-1-propyne can be used in spectroscopy, specifically in the generation of spectra for the identification and analysis of substances . Its unique spectral characteristics make it a useful tool in this field.
Mechanism of Action
Target of Action
It is known to be a synthetic building block used in the preparation of other compounds .
Mode of Action
It is known that brominated compounds often act by forming covalent bonds with biological macromolecules, altering their structure and function .
Pharmacokinetics
Brominated compounds are generally well-absorbed and can distribute throughout the body due to their lipophilic nature .
Result of Action
Brominated compounds can cause various biological effects due to their high reactivity and potential to form covalent bonds with biological macromolecules .
Safety and Hazards
properties
IUPAC Name |
1,3-dibromoprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2/c4-2-1-3-5/h2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKIXODUXSEILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460856 | |
Record name | 1-Propyne, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
627-16-7 | |
Record name | 1-Propyne, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromoprop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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